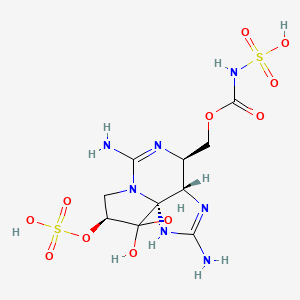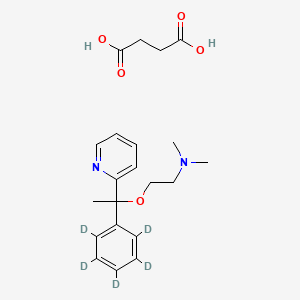
Doxylamine (D5 succinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Doxylamine succinate is synthesized from a reaction involving dimethyl-[2-(1-phenyl-1-pyridin-2-yl-ethoxy)ethyl]amine and succinic acid, forming a 1:1 salt. The synthesis process aims to combine these reactants efficiently to yield Doxylamine succinate with high purity and yield. Specific details on the synthesis process are proprietary to manufacturers and are less frequently detailed in open scientific literature.
Molecular Structure Analysis
The molecular structure of Doxylamine succinate has been elucidated through crystallography, revealing that it contains two independent protonated molecules of Doxylamine with different conformations and two succinate anions in an asymmetric unit. The structure is stabilized by hydrogen bonds involving the cations and the anions, with O⋯O and N⋯O distances in the range of 2.536–2.853 Å (Parvez, Dalrymple, & Côté, 2001).
Chemical Reactions and Properties
Doxylamine succinate's chemical properties are influenced by its structure, which allows for various interactions and reactions. It can undergo degradation under certain conditions, leading to the formation of degradation products. The stability of Doxylamine succinate is a critical aspect of its chemical properties, with studies focusing on its degradation under various conditions to ensure the safety and efficacy of the pharmaceutical formulations (Harde & Lakade, 2021).
Physical Properties Analysis
The physical properties of Doxylamine succinate, such as solubility, melting point, and crystal form, are essential for its formulation into various dosage forms. Its solubility in water and organic solvents determines its formulation and absorption characteristics. The crystal form can affect its stability and dissolution rate, which are crucial for its bioavailability.
Chemical Properties Analysis
Chemically, Doxylamine succinate behaves as a typical salt formed from an organic base and an acid. It exhibits properties such as protonation in solution, which can be studied using NMR techniques to understand its behavior in different environments (Somashekar, Gowda, Ramesha, & Khetrapal, 2004). Its interaction with light, temperature, and pH can affect its stability, making these aspects vital for the development of pharmaceutical formulations.
Applications De Recherche Scientifique
Application Summary
Doxylamine succinate (DOX) is used in pharmaceutical research, particularly in the development and evaluation of drug dosage forms .
Methods of Application
A new selective rapid RP-HPLC-DAD method was developed and evaluated for the quantification of DOX in bulk and pharmaceutical dosage form . The separation of DOX at different degradation conditions was achieved with a Kromasil C18 (4.6 × 250 mm, 5-μm particle size). The mobile phase employed comprised of phosphate buffer (pH 3.5) and methanol in the ratio of 45:55 v/v .
Results or Outcomes
The method produces linear responses that were found in the range of 10–50 μg/ml. The regression equation was found to be Y = 42984x − 10260. The correlation coefficient was found to be 0.9998. The LOD and LOQ for DOX were found to be 0.96 and 3.28 μg/ml, respectively .
Drug Formulation
Application Summary
Doxylamine succinate is used in the formulation of fast dissolving buccal films .
Methods of Application
Based on the dissolution studies performed on all the formulations, the formulation F5 were further evaluated by Fourier transform infrared (FTIR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) analysis .
Results or Outcomes
The results of these analyses are not provided in the source .
Treatment of Insomnia
Application Summary
Doxylamine is used as a short-term treatment for insomnia .
Methods of Application
Doxylamine is taken orally. The typical dosage for treating insomnia is 25mg taken before bedtime .
Results or Outcomes
Doxylamine is a first-generation antihistamine and crosses the blood–brain barrier into the brain, thereby producing centrally mediated sedative and hypnotic effects .
Treatment of Allergy Symptoms
Application Summary
Doxylamine is an antihistamine used to treat sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms .
Methods of Application
The medication is taken orally. The dosage depends on the specific symptoms being treated .
Results or Outcomes
Doxylamine provides relief from allergy symptoms by blocking the effects of histamine, a substance in the body that causes allergy symptoms .
Treatment of Morning Sickness
Application Summary
Doxylamine is used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women .
Methods of Application
The medication is taken orally. The dosage depends on the specific symptoms being treated .
Results or Outcomes
Doxylamine provides relief from morning sickness symptoms by blocking the effects of histamine, a substance in the body that causes allergy symptoms .
Over-the-counter Sleep Aid
Application Summary
Doxylamine is used as an over-the-counter sleep aid .
Methods of Application
The medication is taken orally. The typical dosage for treating insomnia is 25mg taken before bedtime .
Results or Outcomes
Doxylamine is a first-generation antihistamine and crosses the blood–brain barrier into the brain, thereby producing centrally mediated sedative and hypnotic effects .
Safety And Hazards
Doxylamine may cause serious side effects. Common side effects may include blurred vision, dry mouth, nose, or throat, constipation, or mild dizziness or drowsiness . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUFVUYFNWQFM-NBTFKYQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxylamine (D5 succinate) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)
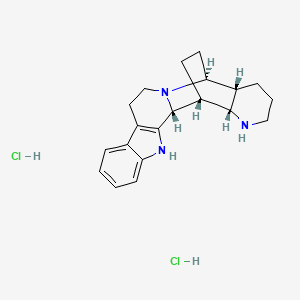
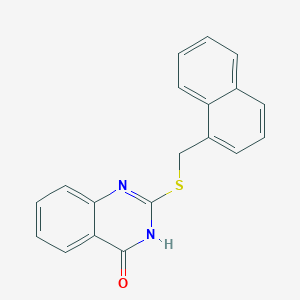
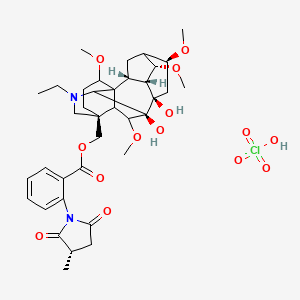
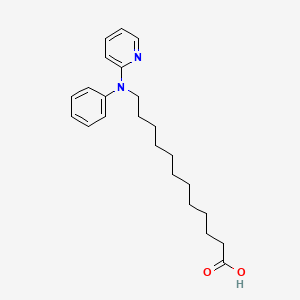
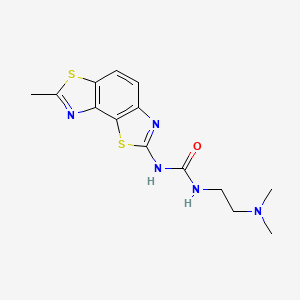

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
